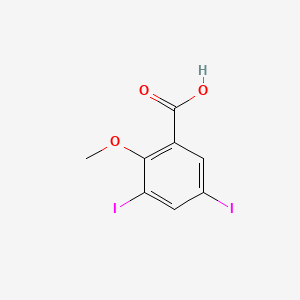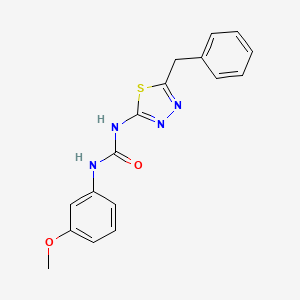
4-Ethylcyclohexene oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethylcyclohexene oxide is an organic compound with the molecular formula C8H14O It is a derivative of cyclohexene, where an ethyl group is attached to the fourth carbon of the cyclohexene ring, and an epoxide group is present
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Ethylcyclohexene oxide can be synthesized through the epoxidation of 4-ethylcyclohexene. The epoxidation process typically involves the reaction of 4-ethylcyclohexene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the selective formation of the epoxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method is the catalytic epoxidation using a titanium silicate catalyst in the presence of hydrogen peroxide. This method offers higher yields and is more environmentally friendly compared to traditional peracid methods.
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethylcyclohexene oxide undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols or other oxygenated products.
Reduction: Reduction of the epoxide can yield the corresponding alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols attack the less hindered carbon of the epoxide ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) are employed under mild conditions.
Major Products:
Oxidation: Diols or ketones.
Reduction: Alcohols.
Substitution: Amino alcohols or thioethers.
Aplicaciones Científicas De Investigación
4-Ethylcyclohexene oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers and as a reactive diluent in epoxy resins.
Mecanismo De Acción
The mechanism of action of 4-ethylcyclohexene oxide involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of products. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile.
Comparación Con Compuestos Similares
4-Ethylcyclohexene oxide can be compared with other epoxides such as:
Cyclohexene oxide: Lacks the ethyl group, making it less sterically hindered.
1,2-Epoxyhexane: A linear epoxide with different reactivity due to the absence of a cyclic structure.
Styrene oxide: Contains an aromatic ring, leading to different electronic effects.
The uniqueness of this compound lies in its combination of a cyclohexene ring with an ethyl substituent and an epoxide group, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
4247-23-8 |
|---|---|
Fórmula molecular |
C8H14O |
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
3-ethyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C8H14O/c1-2-6-3-4-7-8(5-6)9-7/h6-8H,2-5H2,1H3 |
Clave InChI |
BCWMBWSIQNQIHR-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC2C(C1)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2,4-dichlorobenzoate](/img/structure/B14165687.png)
![ethyl 3-{(E)-[4-(2-fluorophenyl)piperazin-1-yl]diazenyl}-5-methoxy-1H-indole-2-carboxylate](/img/structure/B14165694.png)
![Pyridine, 2-[3-(trimethylsilyl)-2-furanyl]-](/img/structure/B14165698.png)

![2,2'-[(2,2,3,3,4,4-Hexafluoropentane-1,5-diyl)bis(oxy)]diacetic acid](/img/structure/B14165715.png)


![1H-Pyrrolo[2,3-b]pyridine, 3-methyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14165737.png)
![2-Pyrimidinamine, 4-(4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14165742.png)


![3-[(2-Methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]phenol](/img/structure/B14165758.png)

